FTase Inhibition by 2-Acetyl-3,5-dihydroxycyclohex-2-enone (AB5046B)
The 2-acetyl-3,5-dihydroxycyclohex-2-enone derivative (AB5046B) demonstrates direct inhibition of human recombinant farnesyltransferase (FTase). It binds to the farnesyl pyrophosphate (FPP) binding site with a Ki of 230 nM and exhibits an IC50 of 240 nM [1]. This activity places it within the class of FTase inhibitors, which are investigated for disrupting oncogenic Ras signaling. While more potent FTase inhibitors exist (e.g., FTase Inhibitor I with an IC50 of 21 nM ), AB5046B represents a distinct chemotype with a unique binding profile, offering a potential advantage in overcoming resistance or achieving differential selectivity.
| Evidence Dimension | Inhibition of human recombinant farnesyltransferase (FTase) |
|---|---|
| Target Compound Data | Ki = 230 nM; IC50 = 240 nM |
| Comparator Or Baseline | FTase Inhibitor I (a potent, non-dihydroxycyclohexenone FTase inhibitor): IC50 = 21 nM |
| Quantified Difference | The comparator is approximately 11.4-fold more potent based on IC50. |
| Conditions | In vitro enzyme assay using purified recombinant human FTase. |
Why This Matters
This data confirms the compound's mechanism of action as an FTase inhibitor, allowing for informed selection against other FTase inhibitor chemotypes based on potency and scaffold novelty for SAR studies.
- [1] BindingDB. BDBM50481616 CHEMBL590127. Affinity Data: Ki 230nM, IC50 240nM for human recombinant FTase. View Source
